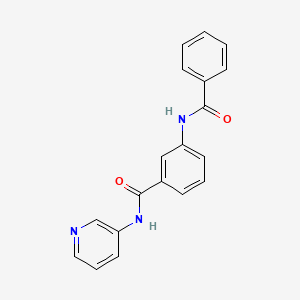

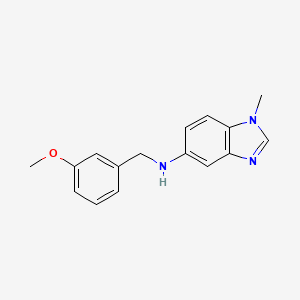

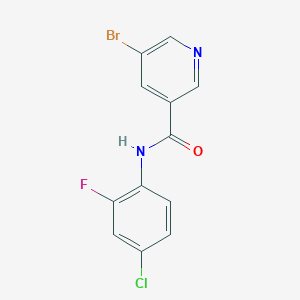

![molecular formula C17H21FN4S B5844110 N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)

N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea, also known as CPPU, is a synthetic cytokinin plant growth regulator that has gained significant attention in the field of plant science. CPPU has been found to stimulate cell division and differentiation, leading to an increase in fruit size and yield in various crops.

Mechanism of Action

N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea acts as a cytokinin by binding to cytokinin receptors in plant cells, leading to the activation of various signaling pathways that stimulate cell division and differentiation. N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea also regulates the expression of genes involved in fruit development and ripening, as well as stress response pathways.

Biochemical and Physiological Effects

N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been found to have various biochemical and physiological effects on plants, including an increase in chlorophyll content, photosynthesis rate, and antioxidant activity. N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea also regulates the synthesis of various phytohormones, including auxins, gibberellins, and abscisic acid, which play important roles in plant growth and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is its ability to stimulate cell division and differentiation, leading to an increase in fruit size and yield. N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is also easy to apply and has a long-lasting effect on plants. However, N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea can be expensive and may have negative effects on plant growth and development if applied at high concentrations.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea, including its potential use in improving the nutritional quality of fruits and vegetables, its effect on the microbiome of plants, and its use in combination with other plant growth regulators to enhance plant growth and development. In addition, more research is needed to understand the molecular mechanisms underlying the effects of N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea on plant growth and development.

Synthesis Methods

N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is synthesized using a multi-step process that involves the reaction of thiourea with 4-fluorobenzyl bromide, followed by the reaction of the resulting intermediate with cyclohexyl isocyanate and 1H-pyrazol-4-ylamine. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been extensively studied for its potential use as a plant growth regulator in various crops, including grapes, kiwifruit, tomatoes, and strawberries. Research has shown that N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea can increase fruit size and yield, improve fruit quality, and enhance resistance to biotic and abiotic stress. N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has also been found to delay fruit ripening, extend the shelf life of fruits, and improve post-harvest storage. In addition, N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been studied for its potential use in tissue culture and micropropagation of plants.

properties

IUPAC Name |

1-cyclohexyl-3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4S/c18-14-8-6-13(7-9-14)11-22-12-16(10-19-22)21-17(23)20-15-4-2-1-3-5-15/h6-10,12,15H,1-5,11H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKPRDWHSHOEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

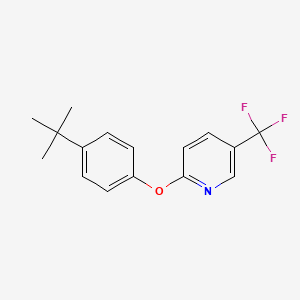

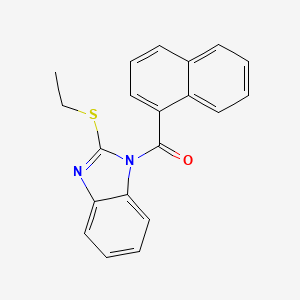

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5844033.png)

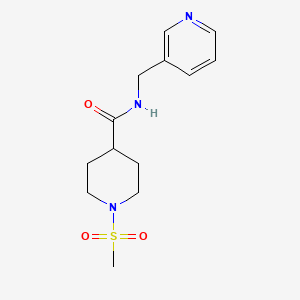

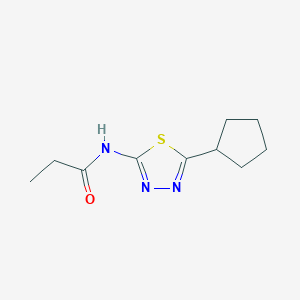

![methyl 4-methyl-3-(2-{1-[4-(trifluoromethoxy)phenyl]ethylidene}hydrazino)-2-thiophenecarboxylate](/img/structure/B5844054.png)

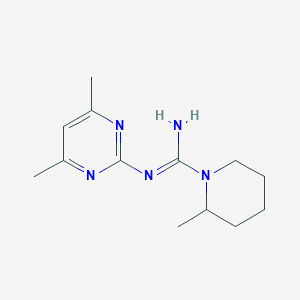

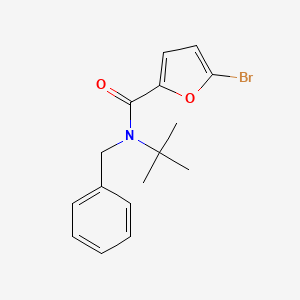

![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5844069.png)

![2-[(4-methylphenyl)amino]-2-oxoethyl 3-methylbenzoate](/img/structure/B5844086.png)

![{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B5844127.png)